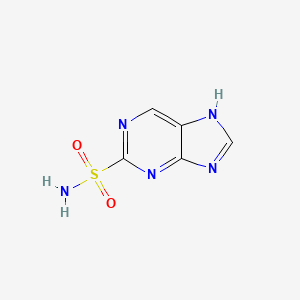

Purine-2-sulfonamide

CAS No.: 88511-79-9

Cat. No.: VC17572751

Molecular Formula: C5H5N5O2S

Molecular Weight: 199.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88511-79-9 |

|---|---|

| Molecular Formula | C5H5N5O2S |

| Molecular Weight | 199.19 g/mol |

| IUPAC Name | 7H-purine-2-sulfonamide |

| Standard InChI | InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |

| Standard InChI Key | RNEYXABXOHUZGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |

Introduction

Structural and Chemical Identity of Purine-2-sulfonamide

Molecular Architecture

Purine-2-sulfonamide consists of a purine heterocycle fused with a sulfonamide group (-SONH) at position 2. The purine scaffold comprises two aromatic rings: a pyrimidine ring fused to an imidazole ring. Key structural features include:

-

Sulfonamide Group: Enhances lipophilicity and enables hydrogen bonding with biological targets.

-

Nitrogen-rich Core: The purine system provides multiple sites for electrophilic and nucleophilic substitutions, facilitating derivatization .

The IUPAC name for the compound is 7H-purine-2-sulfonamide, and its SMILES representation is .

Table 1: Comparative Structural Features of Purine-2-sulfonamide and Its Chlorinated Derivative

Synthesis and Industrial Production

Laboratory-scale Synthesis

The synthesis of Purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. A standard protocol includes:

-

Reaction Conditions:

-

Substrate: 7H-purine-2-sulfonyl chloride.

-

Nucleophile: Dimethylamine or ammonia.

-

Solvent: Dichloromethane or acetonitrile.

-

Base: Triethylamine or pyridine to neutralize HCl byproducts.

-

Temperature: Room temperature (20–25°C).

-

Duration: 4–6 hours.

-

-

Purification:

-

Recrystallization from ethanol/water mixtures.

-

Chromatography using polar eluents (e.g., ethyl acetate/toluene).

-

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize yield and purity. Key considerations include:

-

Automation: Ensures consistent reagent mixing and temperature control.

-

Waste Minimization: Recycling solvents and unreacted starting materials.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The purine ring undergoes chlorination at position 6 using reagents like POCl, yielding 6-chloro derivatives with enhanced electronic properties .

Sulfonamide Group Reactivity

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives, improving membrane permeability.

-

Hydrolysis: Under acidic conditions (HCl, reflux), the sulfonamide group cleaves to generate purine-2-sulfonic acid.

Table 2: Representative Reactions of Purine-2-sulfonamide

Mechanism of Biological Action

Purine-2-sulfonamide inhibits bacterial dihydropteroate synthetase (DHPS), an enzyme critical for folate biosynthesis. By competitively binding to the DHPS active site, it blocks the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, disrupting nucleotide synthesis and leading to bacteriostatic effects. This mechanism parallels that of classical sulfonamide antibiotics but with enhanced affinity due to the purine scaffold .

Applications in Medicinal Chemistry

Antibacterial Agents

Derivatives of Purine-2-sulfonamide exhibit broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL.

Antiviral Research

The chlorinated analogue (6-chloro-7H-purine-2-sulfonamide) demonstrates inhibitory activity against viral polymerases, making it a candidate for RNA virus therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume